molecular formula C14H16O5 B14333023 (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid

(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B14333023
M. Wt: 264.27 g/mol
InChI Key: VRSONNBRYZWCOG-VQHVLOKHSA-N
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Description

(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a propanoyloxy group, and a methylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxyphenol with propanoic acid, followed by the introduction of a methyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the (E)-2-methylprop-2-enoic acid moiety through a Wittig reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and alkylation reactions. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the efficiency of these reactions. Additionally, the Wittig reaction can be optimized by using phosphonium salts and strong bases like sodium hydride.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or propanoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or the induction of cell death in cancer cells. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylacetic acid
  • 3-methoxy-4-hydroxyphenylacetic acid
  • 2-methyl-3-(4-methoxyphenyl)propanoic acid

Uniqueness

(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propanoyloxy groups, along with the (E)-2-methylprop-2-enoic acid moiety, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C14H16O5/c1-4-13(15)19-12-8-10(5-6-11(12)18-3)7-9(2)14(16)17/h5-8H,4H2,1-3H3,(H,16,17)/b9-7+

InChI Key

VRSONNBRYZWCOG-VQHVLOKHSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=CC(=C1)/C=C(\C)/C(=O)O)OC

Canonical SMILES

CCC(=O)OC1=C(C=CC(=C1)C=C(C)C(=O)O)OC

Origin of Product

United States

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